molecular formula C12H12O3 B2417087 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167002-19-7

4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B2417087
CAS RN: 2167002-19-7
M. Wt: 204.225
InChI Key: SDNCXHWVQSCSRW-UHFFFAOYSA-N
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Description

4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, also known as PHC, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The exact mechanism of action of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of important cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different microorganisms, including bacteria, fungi, and parasites. It has also been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is that it is relatively easy to synthesize using a variety of methods. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid. One area of interest is its potential as an anticancer agent. Further studies could be done to determine its efficacy against different types of cancer cells and to investigate its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Further studies could be done to determine its efficacy against different types of microorganisms and to investigate its mechanism of action. Additionally, further studies could be done to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans.

Synthesis Methods

4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the Pauson-Khand reaction. In the Diels-Alder reaction, a diene and a dienophile react to form a cyclic compound. In the case of this compound, the diene is furan and the dienophile is styrene. The Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a carbonyl compound to form a cyclopentenone. In the case of this compound, the alkyne is propargyl alcohol, the alkene is styrene, and the carbonyl compound is maleic anhydride.

Scientific Research Applications

4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been the subject of scientific research due to its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiparasitic activity. It has also been studied for its potential as an anticancer agent.

properties

IUPAC Name

4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCXHWVQSCSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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